3,3-二乙氧基丙烷-1,2-二醇

描述

3,3-Diethoxypropane-1,2-diol is a chemical compound of interest due to its potential applications in various fields of chemistry and materials science. Although direct studies on 3,3-Diethoxypropane-1,2-diol are limited, insights can be derived from related compounds and synthesis methods.

Synthesis Analysis

The synthesis of compounds closely related to 3,3-Diethoxypropane-1,2-diol involves multiple steps, including condensation, hydrogenation, and bromination reactions. For instance, diethyl 2-(3-methoxypropyl) succinate, a compound with a similar structure, was synthesized from 1,3-propanediol through a series of reactions, achieving a high yield of 90% (Hua Wen-hao, 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as β-diketones, reveals cis-diketo conformations, indicating how structural variations might influence the properties and reactivity of 3,3-Diethoxypropane-1,2-diol. These studies utilize techniques like X-ray crystallography to elucidate structure (J. Emsley et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving similar diethoxy compounds include the formation of hydroxyacetone and methyl acetate through radical-radical recombination and keto-enol tautomerization, showcasing potential pathways and reactivity that could be relevant to 3,3-Diethoxypropane-1,2-diol (Jia Wang et al., 2022).

Physical Properties Analysis

The physical properties of related diethoxy compounds, such as 2,2-diethoxypropane, are characterized by their decomposition into products like ethanol and acetone, highlighting the thermal stability and reaction conditions that might be applicable to 3,3-Diethoxypropane-1,2-diol (Felix Rosas et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential pathways for transformation, can be inferred from the study of compounds like 2-methylenepropane-1,3-diol, which demonstrates specific catalytic allylation reactions. This suggests that 3,3-Diethoxypropane-1,2-diol may also participate in similar reactions under appropriate conditions (Y. Masuyama et al., 1996).

科学研究应用

5,5-二甲基-1,4,2-二噁唑醚,通过2,2-二乙氧基丙烷的转酮化反应安装,可作为多用途的无水羟肟酸保护基。这些基团在各种条件下稳定,并在处理后恢复为羟肟酸。这种方法适用于各种类型的羟肟酸,并且由于相邻质子的酸性,允许α-官能化(Michel Couturier et al., 2002)。

二乙氧基丙烷可以在液体介质中经热解分解,产生2-乙氧基丙烯,这个过程简单,总产率为64.8% (Dai-xi Li, 2001)。

化合物1,1-二乙氧基-3-(1,3-二硫代-2-基)丙酮,是氧丁二酮的二缩醛,对各种试剂表现出选择性反应,能在特定条件下形成醇和醛。这种选择性转化对合成改性碳水化合物至关重要(Marit K. Leiren et al., 2013)。

在绿色化学领域,该化合物被用于直接合成碳酸二乙酯,从CO2和乙醇中,2,2-二乙氧基丙烷作为脱水剂。使用CeO2和H-FAU沸石的组合催化剂,展示了一种利用CO2的新方法(T. Chang et al., 2020)。

3,3-二乙氧基丙烷-1,2-二醇也参与了气相反应研究,特别是与羟基自由基的反应。这项研究为脂肪族聚醚的反应机制和速率预测提供了见解(Philippe Dagaut et al., 1989)。

未来方向

The future directions for research on compounds like “3,3-Diethoxypropane-1,2-diol” could involve the use of green nanomaterials for reduction of similar compounds . This method could pave the way for future research to learn more about the effects of green immobilization and their interactions for reduction, which can impact the food industry and hold a great promise for edible oil products with a better quality that is safe to consume by society .

属性

IUPAC Name |

3,3-diethoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-3-10-7(11-4-2)6(9)5-8/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNZBKXZVJVEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

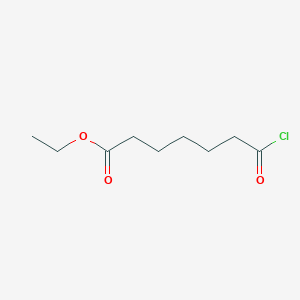

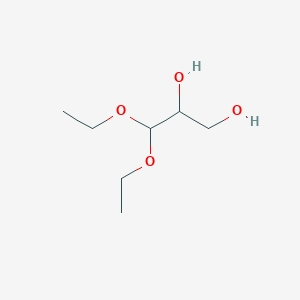

CCOC(C(CO)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Diethoxypropane-1,2-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)